molecular formula C7H11NaO7 B028989 Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt CAS No. 134355-31-0

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt

Cat. No.: B028989
CAS No.: 134355-31-0
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UBJVTWLZSA-M
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Description

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is an L-iduronic acid derivative and is often utilized in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt can be synthesized through the methylation of L-iduronic acid. The process involves the reaction of L-iduronic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically used to study L-iduronic acid derivatives and their biological functions. Its ability to act as a substrate or inhibitor in glycan-related pathways makes it a valuable tool in both basic and applied research .

Properties

CAS No.

134355-31-0

Molecular Formula

C7H11NaO7

Molecular Weight

230.15 g/mol

IUPAC Name

sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1

InChI Key

MSQCUKVSFZTPPA-UBJVTWLZSA-M

SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Synonyms

1-O-Methyl-α-L-iduronate Monosodium Salt;  Methyl-α-L-iduronic Acid Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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